molecular formula C14H27NO3 B12604237 [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-32-6

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol

Cat. No.: B12604237
CAS No.: 651291-32-6
M. Wt: 257.37 g/mol
InChI Key: FKLWBSPJZSORIG-UHFFFAOYSA-N
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Description

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is an oxazolidine derivative characterized by a saturated five-membered ring containing one oxygen and one nitrogen atom. The molecule features two hydroxymethyl (-CH2OH) groups at the 4,4-positions and a non-4-en-4-yl substituent (a nine-carbon chain with a double bond at the 4-position) at the 2-position of the oxazolidine ring .

Properties

CAS No.

651291-32-6

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-non-4-en-4-yl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C14H27NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h8,13,15-17H,3-7,9-11H2,1-2H3

InChI Key

FKLWBSPJZSORIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCC)C1NC(CO1)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as piperidine. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound has potential applications in the development of bioactive molecules. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.

    Industry: It is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxazolidine and Oxazole Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences among analogous compounds:

Compound Name Substituent at 2-Position Ring System Key Functional Groups Molecular Weight Notable Features Reference
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol Non-4-en-4-yl Oxazolidine (saturated) Two hydroxymethyl groups ~285.35 (calc.) Hydrophobic alkenyl chain
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN) Pyridin-2-yl Oxazolidine Two hydroxymethyl groups ~238.25 (calc.) Fluorescent Ce³+ sensor (LOD: 54 nM)
(2-(4-Fluorophenyl)oxazolidine-4,4-diyl)dimethanol 4-Fluorophenyl Oxazolidine Two hydroxymethyl groups 235.28 Melting point: 89°C
[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol 2-Phenylethyl Dihydrooxazole (partially unsaturated) Two hydroxymethyl groups 235.28 Solubility >35.3 µg/mL (pH 7.4)
(2-Phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol Phenyl Dihydrooxazole Two hydroxymethyl groups ~222.24 (calc.) Antibacterial applications

Key Observations:

  • Substituent Effects: The non-enyl group in the target compound introduces hydrophobicity, contrasting with the aromatic (pyridinyl, fluorophenyl) or shorter alkyl (phenylethyl) groups in analogs. Aromatic substituents enhance π-π interactions, as seen in TN's selective binding to Ce³+ .
  • For example, the dihydrooxazole derivative in has moderate aqueous solubility, while oxazolidines may favor crystalline packing (e.g., mp 89°C in ).

Physicochemical and Functional Properties

Solubility and Crystallinity
  • The phenylethyl-substituted dihydrooxazole derivative exhibits solubility >35.3 µg/mL at pH 7.4 , suggesting moderate hydrophilicity.
  • The fluorophenyl-substituted oxazolidine forms colorless crystals (mp 89°C) , indicative of strong intermolecular hydrogen bonding via -CH2OH groups.

Computational and Spectroscopic Insights

  • TN-Ce³+ Complex : DFT calculations (B3LYP/6-31G(d,p)/SDD) confirm a 1:1 stoichiometry and reduced HOMO-LUMO gap, enhancing fluorescence quenching .
  • Structural Confirmation : IR and NMR data for fluorophenyl-oxazolidine (e.g., δ 3.58–7.44 ppm in ¹H NMR) validate the oxazolidine ring and substituent geometry . Similar techniques could elucidate the target compound’s conformation.

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